Cas no 442133-57-5 (1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride)

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is a sulfonamide derivative with a piperidinylamine core, notable for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a chloro-substituted benzenesulfonyl group, enhancing its reactivity and binding affinity in biological systems. Its hydrochloride salt form improves solubility and stability, facilitating handling and formulation. This intermediate is valuable in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The structural versatility of the piperidine ring allows for further functionalization, making it a useful building block in drug discovery. High purity and well-defined chemical properties ensure reproducibility in research applications.
1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride structure
442133-57-5 structure
Product Name:1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride
CAS No:442133-57-5
MF:C11H16Cl2N2O2S
MW:311.227939605713
CID:68108
PubChem ID:17221656
Update Time:2025-06-12

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride
    • 1-(4-chlorophenyl)sulfonylpiperidin-4-amine,hydrochloride
    • 1-(4-chlorophenyl)sulfonylpiperidin-4-amine
    • AGN-PC-01DHIM
    • CTK8I7556
    • hydrochloride
    • KB-147202
    • 1-(4-chlorophenyl)sulfonylpiperidin-4-amine;hydrochloride
    • 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
    • DTXSID40589425
    • 1-(4-chlorobenzenesulfonyl)piperidin-4-ylamine hcl
    • 1-((4-Chlorophenyl)sulfonyl)piperidin-4-amine hydrochloride
    • 442133-57-5
    • 1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine hydrochloride
    • 1-(4-chlorobenzenesulfonyl)piperidin-4-amine hydrochloride
    • AKOS025978517
    • 1-(4-Chlorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
    • 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride
    • Inchi: 1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H
    • InChI Key: BTSVMBZYEXEVSA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N1CCC(CC1)N)(=O)=O.Cl

Computed Properties

  • Exact Mass: 310.03100
  • Monoisotopic Mass: 310.0309543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 71.78000
  • LogP: 3.97280

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C276510-100mg
1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride
442133-57-5
100mg
$ 180.00 2022-04-01
TRC
C276510-250mg
1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride
442133-57-5
250mg
$ 360.00 2022-04-01
TRC
C276510-500mg
1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride
442133-57-5
500mg
$ 575.00 2022-04-01

Additional information on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride

Introduction to 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride (CAS No. 442133-57-5)

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride, identified by its CAS number 442133-57-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in medicinal research. The structural framework of this molecule incorporates a piperidine core, which is a common motif in drug design due to its ability to mimic the natural amino acid proline and facilitate optimal binding interactions with biological targets.

The presence of a 4-chloro-benzenesulfonyl group in the molecular structure imparts unique electronic and steric properties that can influence its interactions with biological receptors. This moiety is known for its ability to enhance binding affinity and selectivity, which are critical factors in the development of effective pharmaceutical agents. The hydrochloride salt form of this compound ensures improved solubility and stability, making it more amenable for various pharmaceutical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. Piperidine derivatives have shown particular promise in this area, with several compounds entering clinical trials for conditions such as depression, anxiety, and neurodegenerative diseases. The specific scaffold of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride positions it as a potential candidate for further investigation in this field.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the pharmacological properties of piperidine-based compounds. Researchers have demonstrated that modifications to the substituents on the piperidine ring can significantly alter the biological activity of these molecules. The 4-chloro-benzenesulfonyl group in 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride is believed to play a crucial role in modulating its interactions with target proteins, thereby influencing its therapeutic efficacy.

The hydrochloride form of this compound also contributes to its pharmacokinetic profile, enhancing its bioavailability and metabolic stability. These characteristics are essential for ensuring that the compound reaches therapeutic levels in the body and remains active for an appropriate duration. Furthermore, the solubility provided by the hydrochloride salt facilitates easier formulation into various dosage forms, such as tablets and capsules, which is crucial for patient compliance and therapeutic outcomes.

Advanced computational methods, including molecular docking and pharmacophore modeling, have been employed to elucidate the binding mechanisms of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride with potential biological targets. These studies have provided valuable insights into how the structural features of this compound contribute to its observed biological activities. For instance, the interaction between the piperidine ring and specific amino acid residues in target proteins has been identified as a key factor in determining binding affinity.

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been utilized to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications to be made to the molecular structure to optimize its pharmacological properties.

The compound's potential applications extend beyond neurological disorders. Preliminary research suggests that it may also exhibit anti-inflammatory and analgesic properties, making it a versatile candidate for multiple therapeutic indications. The ability to fine-tune its structure allows researchers to explore different pharmacological pathways and identify new targets for intervention.

In conclusion, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamineHydrochloride (CAS No. 442133-57-5) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a piperidine core with a 4-chloro-benzenesulfonyl group offers an optimal balance of electronic and steric properties for effective interaction with biological targets. Further research is warranted to fully explore its therapeutic potential and develop novel treatments for various diseases.

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